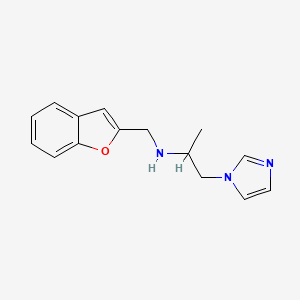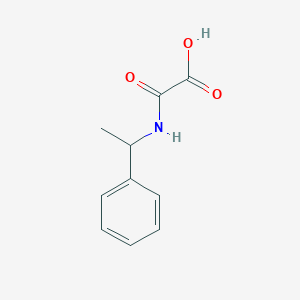![molecular formula C14H21N3O3 B7542193 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7542193.png)
6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid, also known as DEET, is a synthetic chemical commonly used as an insect repellent. It was first developed by the United States Department of Agriculture in 1946 and has since become one of the most widely used insect repellents in the world. DEET is known for its ability to repel a variety of insects, including mosquitoes, ticks, and biting flies.
Wirkmechanismus
The mechanism of action of 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid is not fully understood, but it is believed to work by interfering with the ability of insects to detect human hosts. 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid may also interfere with the ability of insects to locate food sources and may act as a repellent by producing an unpleasant odor or taste.
Biochemical and Physiological Effects:
6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to affect the function of certain neurotransmitters in the brain. It has also been shown to have some toxic effects in animals, although these effects are generally only observed at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid is a widely used insect repellent and has been extensively studied for its insect-repelling properties. It is relatively easy to obtain and can be used in a variety of experimental settings. However, there are some limitations to its use in lab experiments, including its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are a number of potential future directions for research on 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid. One area of interest is the development of new insect repellents that are more effective and less toxic than 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid. Another area of interest is the use of 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid in medicine, particularly in the treatment of parasitic infections and other diseases. Additionally, there is ongoing research into the mechanism of action of 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid and its potential effects on human health.
Synthesemethoden
The synthesis of 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid involves the reaction of 3-methylpyridine with diethylamine to form 3-(diethylamino)-2-methylpyridine, which is then reacted with chloroformic acid to form 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid. The reaction is typically carried out in a solvent such as dichloromethane or chloroform and requires careful handling due to the toxicity of some of the reagents involved.
Wissenschaftliche Forschungsanwendungen
6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid has been extensively studied for its insect-repelling properties and has been shown to be highly effective against a variety of insects. It has also been studied for its potential use in other areas, such as agriculture and medicine. For example, 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid has been used to repel pests from crops and to protect livestock from insect-borne diseases. In medicine, 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid has been studied for its potential use in treating parasitic infections and other diseases.
Eigenschaften
IUPAC Name |
6-[2-(diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-4-17(5-2)9-8-15-13(18)12-7-6-11(14(19)20)10(3)16-12/h6-7H,4-5,8-9H2,1-3H3,(H,15,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHJGHFSPRPSNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=NC(=C(C=C1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one](/img/structure/B7542124.png)
![3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide](/img/structure/B7542132.png)
![N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7542136.png)
![2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B7542159.png)
![N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)


![2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7542185.png)
![6-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B7542188.png)



